3',6-Disinapoylsucrose

概要

説明

3',6-ジシナポイルスクロースは、伝統的な中国薬用植物であるセンブリの根から得られる天然物です。この化合物は、神経保護効果と抗うつ効果が著しいことで知られています。 分子式はC₃₄H₄₂O₁₉、分子量は754.69 g/molです .

作用機序

3',6-ジシナポイルスクロースは、cAMP/CREB/BDNFシグナル伝達経路の活性化によって効果を発揮します。BDNFとCREBリン酸化の発現を増加させ、これは神経保護と抗うつ効果に不可欠です。 この化合物は、ERK1/2とCaMKII経路も活性化し、神経保護特性をさらに強化します .

類似の化合物との比較

類似の化合物:

シナピン酸: 抗酸化作用を持つフェニルプロパノイド化合物。

フェルラ酸: 抗炎症作用と抗酸化作用が知られています。

カフェ酸: 抗炎症作用と抗癌作用を示します。

独自性: 3',6-ジシナポイルスクロースは、スクロース分子に2つのシナポイル基が結合しているため、他の類似の化合物に比べて生物活性を高めています。 複数のシグナル伝達経路を調節する能力は、治療への応用のための有望な候補となっています .

生化学分析

Biochemical Properties

It is known to have antidepressant-like effects on hippocampal neuronal plasticity and the neurotrophic signal pathway in chronic mild stress .

Cellular Effects

In cellular studies, (3-Sinapoyl)fructofuranosyl-(6-sinapoyl)glucopyranoside has been shown to decrease AR and PSA mRNA and protein levels in LNCaP cells, a line of human prostate cancer cells . It also inhibits androgen-stimulated AR translocation from the cytosol to the nucleus .

Molecular Mechanism

Its ability to decrease AR and PSA mRNA and protein levels suggests that it may interact with these molecules and potentially inhibit their function .

Metabolic Pathways

It is known that sinapic acid, a related compound, is involved in the phenylpropanoid biochemical pathway

準備方法

合成ルートと反応条件: 3',6-ジシナポイルスクロースの調製には、カラムクロマトグラフィーによる抽出と逆相フラッシュクロマトグラフィーが用いられます。センブリ根粉末を、70%エタノールを1.5倍量(v/w)加えたカラムに充填し、4時間浸漬します。次に、カラムを室温で70%エタノールで溶出します。最初の3つの画分を抽出物として採取し、その他の画分は順番に次のカラムに循環させます。 抽出物は、C-18シリカゲルカラムを用いた逆相フラッシュクロマトグラフィーによりさらに精製されます .

工業的生産方法: 3',6-ジシナポイルスクロースの工業的生産では、同様の抽出と精製方法が用いられますが、より大規模に行われます。 このプロセスは、高収率と高純度を実現するために最適化されており、大規模な製造に適しています .

化学反応の分析

反応の種類: 3',6-ジシナポイルスクロースは、酸化、還元、置換など、さまざまな化学反応を起こします。

一般的な試薬と条件:

酸化: 過酸化水素(H₂O₂)や過マンガン酸カリウム(KMnO₄)などの一般的な酸化剤が使用されます。

還元: 水素化ホウ素ナトリウム(NaBH₄)や水素化リチウムアルミニウム(LiAlH₄)などの還元剤が用いられます。

置換: 求核置換反応には、水酸化ナトリウム(NaOH)や塩酸(HCl)などの試薬が用いられることが多いです。

主要な生成物: これらの反応から生成される主要な生成物には、3',6-ジシナポイルスクロースのさまざまな誘導体があり、それらは生物活性の向上が研究されています .

科学研究への応用

3',6-ジシナポイルスクロースは、幅広い科学研究への応用があります。

化学: 分析化学において、類似の化合物の同定と定量のための基準化合物として使用されます。

生物学: この化合物は、神経保護効果とその認知機能向上における役割について研究されています。

医学: 脳由来神経栄養因子(BDNF)レベルとcAMP応答配列結合タンパク質(CREB)リン酸化を増加させる能力により、アルツハイマー病やうつ病などの神経変性疾患の治療に可能性を示しています.

科学的研究の応用

3’,6-Disinapoylsucrose has a wide range of scientific research applications:

Chemistry: It is used as a reference compound in analytical chemistry for the identification and quantification of similar compounds.

Biology: The compound is studied for its neuroprotective effects and its role in enhancing cognitive functions.

類似化合物との比較

Sinapic Acid: A phenylpropanoid compound with antioxidant properties.

Ferulic Acid: Known for its anti-inflammatory and antioxidant effects.

Caffeic Acid: Exhibits anti-inflammatory and anticancer activities.

Uniqueness: 3’,6-Disinapoylsucrose is unique due to its dual sinapoyl groups attached to a sucrose molecule, which enhances its bioactivity compared to other similar compounds. Its ability to modulate multiple signaling pathways makes it a promising candidate for therapeutic applications .

生物活性

3',6-Disinapoylsucrose (DSS) is a significant bioactive compound derived from Polygala tenuifolia, a traditional Chinese medicinal herb known as Yuan-Zhi. This compound has garnered attention due to its diverse biological activities, including neuroprotective, antioxidant, and antidepressant effects. This article explores the biological activity of DSS, highlighting its pharmacological properties, mechanisms of action, and relevant research findings.

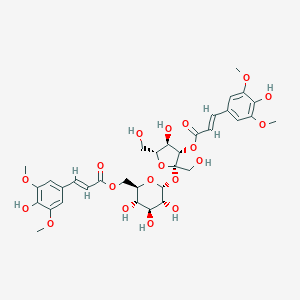

Chemical Structure and Properties

This compound is a hydroxycinnamic acid derivative with the molecular formula and a molecular weight of approximately 754.686 g/mol. Its structure includes two sinapoyl groups attached to a sucrose backbone, contributing to its unique biological properties. The compound exhibits poor solubility in water (0.037 g/L at 25 °C) but possesses notable lipophilicity, which may influence its bioavailability and absorption characteristics .

Neuroprotective Effects

DSS has been extensively studied for its neuroprotective properties. Research indicates that it can enhance learning and memory while providing protection against neurodegenerative conditions. A study demonstrated that DSS significantly improved cognitive function in rat models subjected to stress, suggesting its potential as a therapeutic agent for cognitive disorders . The mechanism is believed to involve modulation of neurotransmitter systems and reduction of oxidative stress in neuronal cells.

Antioxidant Activity

The antioxidant capacity of DSS has been confirmed through various assays. It effectively scavenges free radicals and reduces oxidative damage, which is crucial for preventing cellular aging and various chronic diseases. A study utilizing the DPPH assay reported that DSS exhibited significant antioxidant activity, comparable to established antioxidants . This property is particularly beneficial in mitigating oxidative stress-related conditions.

Antidepressant Effects

DSS also shows promise as an antidepressant agent. In preclinical studies, it has been associated with anxiolytic effects, reducing anxiety-like behaviors in animal models. The antidepressant mechanism may involve the modulation of serotonin and norepinephrine pathways, although further research is necessary to elucidate these pathways fully .

Pharmacokinetics

The pharmacokinetic profile of DSS reveals important insights into its absorption and metabolism. A study employing LC-MS/MS methods found that DSS has poor oral bioavailability (approximately 0.5%), indicating that alternative administration routes or formulations may be necessary to enhance its therapeutic efficacy . The compound was shown to have a rapid clearance rate in vivo, necessitating further exploration into optimizing its delivery.

Case Studies and Research Findings

Several studies have investigated the biological activity of DSS:

- Neuroprotection and Cognitive Enhancement : In a study by Zhang et al., DSS was administered to rats subjected to stressors, resulting in improved memory retention and reduced markers of neuroinflammation .

- Antioxidant Efficacy : Research demonstrated that DSS effectively reduced lipid peroxidation and increased antioxidant enzyme activity in liver tissues, underscoring its protective role against oxidative damage .

- Antidepressant Activity : A recent investigation revealed that DSS administration led to significant reductions in depressive-like behaviors in rodent models through modulation of the hypothalamic-pituitary-adrenal (HPA) axis .

Summary Table of Biological Activities

| Activity | Effect | Mechanism |

|---|---|---|

| Neuroprotection | Enhances learning/memory | Modulation of neurotransmitters |

| Antioxidant | Scavenges free radicals | Reduces oxidative stress |

| Antidepressant | Reduces anxiety/depression | Modulation of serotonin/norepinephrine levels |

特性

IUPAC Name |

[3,4,5-trihydroxy-6-[4-hydroxy-3-[(E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoyl]oxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxyoxan-2-yl]methyl (E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H42O19/c1-45-18-9-16(10-19(46-2)26(18)39)5-7-24(37)49-14-23-28(41)30(43)31(44)33(50-23)53-34(15-36)32(29(42)22(13-35)52-34)51-25(38)8-6-17-11-20(47-3)27(40)21(12-17)48-4/h5-12,22-23,28-33,35-36,39-44H,13-15H2,1-4H3/b7-5+,8-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHIJMQWMMZEFBL-KQQUZDAGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1O)OC)C=CC(=O)OCC2C(C(C(C(O2)OC3(C(C(C(O3)CO)O)OC(=O)C=CC4=CC(=C(C(=C4)OC)O)OC)CO)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1O)OC)/C=C/C(=O)OCC2C(C(C(C(O2)OC3(C(C(C(O3)CO)O)OC(=O)/C=C/C4=CC(=C(C(=C4)OC)O)OC)CO)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H42O19 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

754.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 3',6-Disinapoylsucrose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040838 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

139891-98-8 | |

| Record name | 3',6-Disinapoylsucrose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040838 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

138 - 141 °C | |

| Record name | 3',6-Disinapoylsucrose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040838 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。